

The Molecular Weight of Bovine Heart Cytochrome c: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CYTOCHROME C FROM
BOVINE HEART

Cat. No.: B1165588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of **cytochrome c from bovine heart**, a critical protein in cellular respiration and apoptosis. This document details its molecular characteristics, the experimental protocols used for its analysis, and its role in programmed cell death.

Core Data: Molecular Weight of Bovine Heart Cytochrome c

The molecular weight of **cytochrome c from bovine heart** has been determined through various experimental and computational methods. The data consistently indicates a molecular weight of approximately 12.3 kDa. A summary of these findings is presented below.

Method	Reported Molecular Weight (Da)	Source
Sequence Data	12,327	[1] [2] [3]
X-ray Crystallography	12,230	[4]
Commercial Product Specification	12,327	[1] [2]
Commercial Product Specification	12,300 (12.3 kDa)	[5]

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of bovine heart cytochrome c relies on established biochemical and analytical techniques. The following sections provide detailed methodologies for the most common experimental approaches.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[\[6\]](#) [\[7\]](#) The protein is denatured and coated with the anionic detergent sodium dodecyl sulfate (SDS), which imparts a uniform negative charge. The migration of the protein through the polyacrylamide gel is then primarily dependent on its size.

Materials:

- Acrylamide/Bis-acrylamide solution (30%)
- 1.5 M Tris-HCl, pH 8.8
- 1.0 M Tris-HCl, pH 6.8
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)

- 10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Tris-Glycine-SDS Running Buffer: 25 mM Tris, 190 mM glycine, 0.1% SDS
- 2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β -mercaptoethanol
- Coomassie Brilliant Blue R-250 Staining Solution: 0.1% Coomassie Blue R-250, 50% methanol, 10% acetic acid
- Destaining Solution: 40% methanol, 10% acetic acid
- Protein Molecular Weight Markers
- Purified Bovine Heart Cytochrome c

Procedure:

- Gel Casting:
 - Assemble the gel casting apparatus.
 - Prepare the separating gel solution (for a ~12.3 kDa protein, a 12-15% acrylamide gel is recommended). For a 10 mL, 12% separating gel, mix: 3.3 mL of deionized water, 4.0 mL of 30% acrylamide/bis-acrylamide, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 μ L of 10% SDS, 100 μ L of 10% APS, and 10 μ L of TEMED.
 - Pour the separating gel into the casting apparatus, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
 - Prepare the stacking gel solution (5%). For a 5 mL stacking gel, mix: 3.4 mL of deionized water, 0.83 mL of 30% acrylamide/bis-acrylamide, 0.63 mL of 1.0 M Tris-HCl (pH 6.8), 50 μ L of 10% SDS, 50 μ L of 10% APS, and 5 μ L of TEMED.

- Remove the overlay and pour the stacking gel on top of the polymerized separating gel. Insert the comb and allow it to polymerize for 30 minutes.
- Sample Preparation:
 - Dilute the purified bovine heart cytochrome c to a suitable concentration (e.g., 1 mg/mL) in deionized water.
 - Mix the protein solution with an equal volume of 2X Laemmli sample buffer.
 - Heat the sample at 95-100°C for 5 minutes to denature the protein.
 - Briefly centrifuge the sample to collect the contents at the bottom of the tube.
- Electrophoresis:
 - Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with Tris-Glycine-SDS running buffer.
 - Load the prepared protein sample and molecular weight markers into the wells.
 - Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
- Staining and Destaining:
 - After electrophoresis, carefully remove the gel from the casting plates.
 - Immerse the gel in Coomassie Brilliant Blue R-250 staining solution for at least 1 hour with gentle agitation.
 - Transfer the gel to the destaining solution and incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.
 - The molecular weight of the cytochrome c is determined by comparing its migration distance to that of the protein standards.

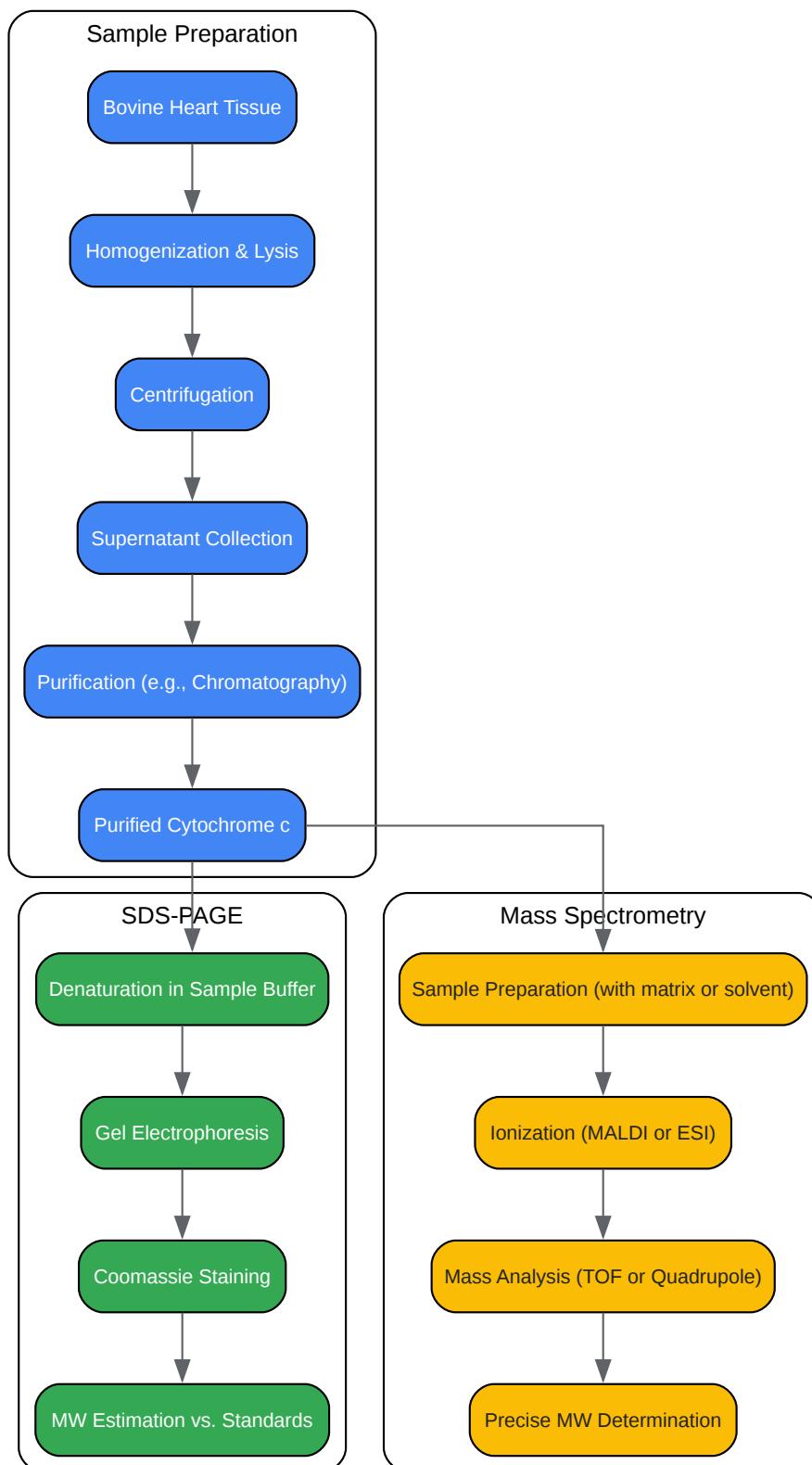
Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of proteins. Two common methods are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

MALDI-TOF Mass Spectrometry Protocol:

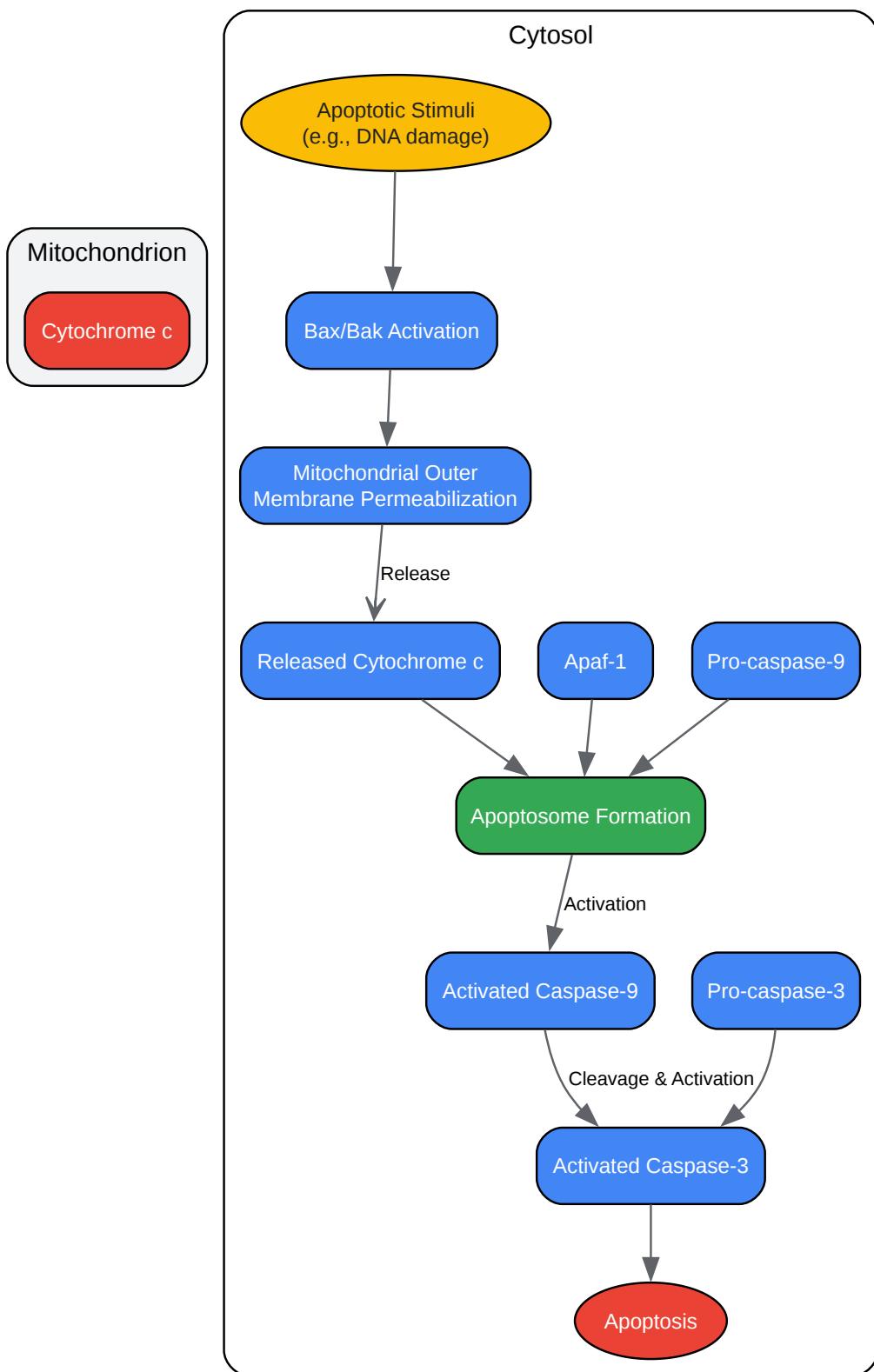
- Sample and Matrix Preparation:
 - Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α -cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 1:1 v/v).
 - Dilute the purified bovine heart cytochrome c sample to approximately 1-10 pmol/ μ L in 0.1% TFA.
- Sample Spotting:
 - On a MALDI target plate, mix 1 μ L of the protein sample with 1 μ L of the matrix solution.
 - Allow the mixture to air dry at room temperature, forming a crystalline matrix with the embedded protein.
- Data Acquisition:
 - Insert the target plate into the MALDI-TOF mass spectrometer.
 - Calibrate the instrument using a standard protein mixture with known molecular weights.
 - Acquire the mass spectrum of the cytochrome c sample by irradiating the sample spot with a laser. The instrument measures the time of flight of the ionized protein, which is proportional to its mass-to-charge ratio.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:


- Sample Preparation:

- Dissolve the purified bovine heart cytochrome c in a solvent suitable for ESI, typically a mixture of water, acetonitrile, and a small amount of a volatile acid such as formic acid (e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid). The final protein concentration should be in the low micromolar to nanomolar range.
- Infusion and Ionization:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 1-10 μ L/min) using a syringe pump.
 - A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, multiply charged protein ions are released into the gas phase.
- Data Acquisition and Analysis:
 - The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
 - The resulting spectrum will show a series of peaks, each corresponding to the protein with a different number of charges.
 - The molecular weight of the protein can be calculated from the m/z values of the different charge states using deconvolution software.

Signaling Pathway and Experimental Workflow


Diagrams

Experimental Workflow for Molecular Weight Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molecular weight of bovine heart cytochrome c.

Cytochrome c-Mediated Apoptosis Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The intrinsic apoptosis pathway initiated by cytochrome c release.

Bovine heart cytochrome c is a small heme protein composed of 104 amino acids.^{[8][9]} It plays a crucial role in the mitochondrial electron transport chain. Beyond its function in cellular respiration, cytochrome c is a key mediator of the intrinsic pathway of apoptosis, or programmed cell death.^{[8][10]} Upon receiving apoptotic stimuli, such as DNA damage, pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane.^{[3][11]} This allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.^{[8][11]} In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).^[11] This binding, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 and the recruitment of pro-caspase-9 to form a large protein complex known as the apoptosome.^[11] Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3, which in turn execute the final stages of apoptosis by cleaving a multitude of cellular substrates.^[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The isolation and purification of cytochrome c1 from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. A new procedure for the purification of monodisperse highly active cytochrome c oxidase from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. studycorgi.com [studycorgi.com]
- 7. manoa.hawaii.edu [manoa.hawaii.edu]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]
- 10. lab.rockefeller.edu [lab.rockefeller.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Molecular Weight of Bovine Heart Cytochrome c: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1165588#cytochrome-c-from-bovine-heart-molecular-weight\]](https://www.benchchem.com/product/b1165588#cytochrome-c-from-bovine-heart-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com